molecular formula C22H25N3O4S2 B340482 4-TERT-BUTYL-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE

4-TERT-BUTYL-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE

Cat. No.: B340482
M. Wt: 459.6 g/mol
InChI Key: UFIYRURYTUDNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-TERT-BUTYL-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-TERT-BUTYL-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. One common method involves the reaction of 4-tert-butylbenzoic acid with thiosemicarbazide to form the thiadiazole ring, followed by sulfonylation with 4-methoxybenzenesulfonyl chloride . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Thiadiazole derivatives are known to inhibit certain enzymes and disrupt cellular processes. The sulfonyl group can enhance the compound’s ability to bind to its target, leading to increased efficacy .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole and tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate . Compared to these compounds, 4-TERT-BUTYL-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O4S2

Molecular Weight

459.6 g/mol

IUPAC Name

4-tert-butyl-N-[5-[2-(4-methoxyphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C22H25N3O4S2/c1-22(2,3)16-7-5-15(6-8-16)20(26)23-21-25-24-19(30-21)13-14-31(27,28)18-11-9-17(29-4)10-12-18/h5-12H,13-14H2,1-4H3,(H,23,25,26)

InChI Key

UFIYRURYTUDNPZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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